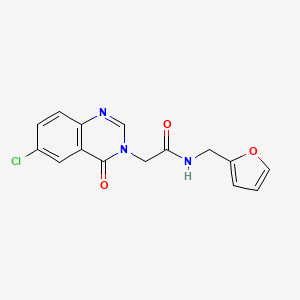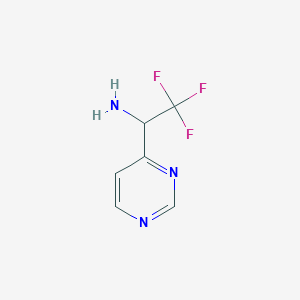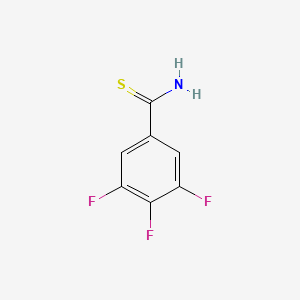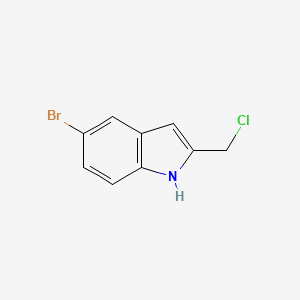
2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
The synthesis of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloro-3,4-dihydroquinazolin-4-one, which can be achieved through the cyclization of 2-amino-5-chlorobenzamide with formic acid. The resulting intermediate is then reacted with furan-2-carbaldehyde in the presence of a base such as sodium hydride to form the desired product. The reaction conditions often require refluxing in an appropriate solvent like dimethylformamide (DMF) to ensure complete conversion.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the quinazolinone ring can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinazolinone core or the furan ring.
Applications De Recherche Scientifique
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs targeting various diseases. Its quinazolinone core is known for its biological activity, including anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Biological Research: It can serve as a tool compound for studying biological pathways and mechanisms, particularly those involving quinazolinone derivatives.
Mécanisme D'action
The mechanism of action of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, quinazolinone derivatives have been shown to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide include other quinazolinone derivatives such as:
2-amino-6-chloro-3,4-dihydroquinazoline: Known for its antidepressant properties as a 5-HT3 receptor antagonist.
Quinazolin-4(3H)-ones: These compounds have been studied for their potential as anticancer agents and enzyme inhibitors.
The uniqueness of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide lies in its combination of a quinazolinone core with a furan ring and an acetamide group, which may confer distinct biological and chemical properties compared to other quinazolinone derivatives.
Propriétés
Formule moléculaire |
C15H12ClN3O3 |
|---|---|
Poids moléculaire |
317.72 g/mol |
Nom IUPAC |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H12ClN3O3/c16-10-3-4-13-12(6-10)15(21)19(9-18-13)8-14(20)17-7-11-2-1-5-22-11/h1-6,9H,7-8H2,(H,17,20) |
Clé InChI |
DIYPWMOVFCEKJT-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
![6-cyclopropyl-N-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13578695.png)












